Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-
Description
Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)- (hereafter referred to as PBP) is a heteroaromatic compound featuring a central pyrimidine ring substituted at the 4- and 6-positions with [2,2'-bipyridin]-6-yl groups. Its rigid, planar structure and electron-deficient pyrimidine core, combined with nitrogen-rich bipyridyl substituents, make it a promising candidate for coordination chemistry, materials science, and molecular sensing applications. The bipyridyl groups act as multidentate ligands, enabling metal coordination, while the pyrimidine core facilitates π-π stacking interactions.
Properties
CAS No. |
167412-36-4 |
|---|---|
Molecular Formula |
C24H16N6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C24H16N6/c1-3-13-25-17(7-1)19-9-5-11-21(29-19)23-15-24(28-16-27-23)22-12-6-10-20(30-22)18-8-2-4-14-26-18/h1-16H |
InChI Key |
YWDAHRHRZBYXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrimidine Core Functionalization
The central challenge in synthesizing 4,6-bis([2,2'-bipyridin]-6-yl)pyrimidine lies in the sequential coupling of 2,2'-bipyridinyl moieties to the 4- and 6-positions of a pyrimidine ring. Two dominant approaches emerge from the literature: Stille cross-coupling and multicomponent cyclization .
Stille Cross-Coupling Methodology
The Stille reaction, leveraging palladium catalysis, enables the coupling of stannylated 2,2'-bipyridine derivatives with halogenated pyrimidine precursors. A seminal protocol from Schubert and Eschbaumer (1999) outlines the synthesis of 4,6-bis(5′′-methyl-2′′,2′-bipyrid-6′-yl)-2-phenylpyrimidine, a structural analog, via this route.
Procedure:
- Preparation of 2,6-Bis(trimethyltin)pyridine :
- Synthesis of Stannylated Bipyridine :
- Coupling with Dichloropyrimidine :
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 66% |
Advantages :
- High regioselectivity due to steric and electronic effects of the pyrimidine chloride positions.
- Scalability demonstrated up to 100 g batches.
Limitations :
- Requires air-sensitive tin reagents.
- Purification challenges due to residual palladium.
Alternative Pathways: Triazine Methodology
Valieva et al. (2023) describe a "1,2,4-triazine" strategy for constructing bipyridinyl-oxadiazole hybrids, offering insights into bipyridine synthesis applicable to pyrimidine systems.
Procedure:
- Triazine Intermediate Formation :
- Cyclization to Bipyridine :
- Ester-to-Hydrazide Conversion :
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Reagent | 1-Morpholinocyclopentene |
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield (Bipyridine) | 63–68% |
Advantages :
- Modular synthesis of bipyridine building blocks.
- Compatibility with ester functionalization.
Limitations :
- Multi-step sequence increases synthetic burden.
- Unproven for direct pyrimidine coupling.
Mechanistic Insights and Optimization
Palladium-Catalyzed Coupling Dynamics
In Stille couplings, oxidative addition of 4,6-dichloropyrimidine to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with stannylated bipyridine. Reductive elimination yields the coupled product. Key factors:
Acid-Mediated Cyclization Pathways
BF₃·OEt₂ facilitates HMDS activation, promoting consecutive condensation-cyclization steps. The Lewis acid stabilizes transition states during pyrimidine ring formation.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine units can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced bipyridine units .
Scientific Research Applications
Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or DNA, leading to changes in their activity or function. The bipyridine units play a crucial role in coordinating with metal centers, while the pyrimidine core provides additional binding sites and structural stability .
Comparison with Similar Compounds
Key Insights :
- PBP lacks additional substituents on its bipyridyl groups, contrasting with the propylsulfanyl groups in and carbazole donors in .
- The sulfur atoms in enhance lipophilicity and soft-metal coordination, while PBP ’s unmodified bipyridyl groups favor hard-metal binding (e.g., Ru, Fe).
2.2. Electronic and Photophysical Properties
- PBP : The bipyridyl groups withdraw electron density from the pyrimidine core, creating an electron-deficient system. This may limit intrinsic fluorescence but supports charge-transfer transitions in metal complexes.
- Compound : Carbazole donors (electron-rich) paired with pyrimidine (acceptor) enable thermally activated delayed fluorescence (TADF) with a small ΔEST (~0.2 eV) and high quantum yields (up to 78%) .
- Compound : Propylsulfanyl groups donate electron density via sulfur lone pairs, partially countering bipyridyl withdrawal. This may redshift absorption/emission compared to PBP .
- Pt Complex : Side chains (e.g., morpholine) enhance DNA binding, inducing >200-fold emission enhancement upon G-quadruplex interaction .
2.4. DNA Binding and Selectivity
- Pt Complex : Bipyridyl-phenyl ligands with side chains (e.g., morpholine) stabilize G-quadruplexes via end-stacking and side-chain interactions. PBP ’s lack of side chains may reduce DNA affinity but simplify synthetic modification.
2.5. Physicochemical Properties
- Lipophilicity : PBP (inferred LogP ~5–6) is less lipophilic than (LogP = 7.73) due to sulfur absence.
- Solubility : PBP ’s nitrogen-rich structure may improve aqueous solubility compared to carbazole-based .
Research Findings and Implications
- DNA Sensing : The Pt complex in shows emission enhancement upon DNA binding, suggesting PBP -metal complexes could be engineered for optical sensing.
- TADF Limitations: PBP’s lack of strong donor groups may hinder TADF, but hybrid systems with external donors (e.g., carbazole) could unlock this property.
- Material Design : PBP ’s unfunctionalized structure offers a versatile scaffold for post-synthetic modification, contrasting with pre-functionalized analogs like and .
Biological Activity
Pyrimidine derivatives, particularly those with complex substituents like 4,6-bis([2,2'-bipyridin]-6-yl)-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Pyrimidine compounds are known for a variety of biological activities including:
- Antitumor Activity : Many pyrimidine derivatives exhibit potent anticancer properties by inhibiting specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Certain pyrimidines demonstrate effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : Compounds targeting dihydrofolate reductase and other enzymes have been identified as promising therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. For instance, modifications to the nitrogen atoms in the pyrimidine ring can significantly affect binding affinity and potency against target enzymes. A study on pyrimidine-4-carboxamides revealed that specific substitutions led to enhanced inhibition of NAPE-PLD, with some compounds exhibiting an IC50 value as low as 72 nM, indicating strong activity .
| Compound | Substituent | IC50 Value (nM) | Activity |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | 72 | High |
| 2 | Morpholine | 720 | Moderate |
| 3 | Dimethylamine | 500 | Moderate |
Antitumor Activity
A notable study investigated the antitumor effects of a series of bis-pyrimidines against various cancer cell lines. The compound with the structure similar to 4,6-bis([2,2'-bipyridin]-6-yl)- showed significant cytotoxicity with an IC50 value ranging from 0.1 to 1.0 µM across different cell lines. This suggests that structural modifications can enhance selectivity and potency against cancer cells .
Anti-inflammatory Effects
Research has demonstrated that certain pyrimidine derivatives can inhibit COX-2 activity effectively. For example, compounds derived from pyrimidines exhibited IC50 values comparable to celecoxib, a well-known anti-inflammatory drug. The most potent derivatives had IC50 values around 0.04 µmol, indicating their potential as anti-inflammatory agents .
Toxicological Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies on selected pyrimidine derivatives indicated low toxicity at concentrations up to 100 µM in PC12 rat pheochromocytoma cells. This suggests that these compounds may be safe for further development in vivo .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-, and how can reaction purity be optimized?
- Methodology :
- Nucleophilic substitution : React 4,6-dichloropyrimidine with excess 6-lithio-2,2'-bipyridine under inert conditions (e.g., dry THF, −78°C). Monitor progress via TLC (9:1 chloroform:methanol) .
- Cross-coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst, substituting halide-functionalized pyrimidine with boronic acid derivatives of bipyridine. Optimize purity via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Purity optimization : Recrystallize from toluene/ethanol mixtures to remove unreacted bipyridine precursors. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should data be interpreted?
- Techniques :
- X-ray crystallography : Use SHELXL for refinement. Key parameters: R-factor < 5%, residual electron density < 0.5 eÅ⁻³. Resolve ambiguities in ligand orientation via Fourier difference maps .
- NMR : Assign aromatic protons (¹H NMR, 400 MHz in DMSO-d₆) using COSY and NOESY for regiochemical confirmation. Bipyridine protons typically resonate at δ 7.5–9.0 ppm .
- Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₁₈N₆: calculated 438.1584, observed 438.1586) .
Advanced Research Questions
Q. How can researchers systematically investigate the electronic effects of Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)- in metal complexes for catalytic applications?
- Experimental design :
- Electrochemical studies : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to determine redox potentials of Ru(II)/Ru(III) or Co(II)/Co(III) complexes. Compare with DFT-calculated HOMO/LUMO levels .
- Spectroscopic probes : Use UV-Vis-NIR to track metal-to-ligand charge transfer (MLCT) bands. For Ru complexes, MLCT transitions typically occur at 450–550 nm; shifts indicate electronic modulation by substituents .
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at bipyridine positions. Correlate Hammett σ values with catalytic turnover frequencies (TOF) .
Q. What methodologies resolve discrepancies in catalytic activity data for water oxidation or electrocatalysis studies involving this ligand?
- Data contradiction analysis :
- Foot-of-the-wave analysis (FOWA) : Plot catalytic current (i) vs. potential (E) to distinguish between homogeneous and heterogeneous mechanisms. A linear "i/ip" vs. 1/[catalyst] plot confirms a water nucleophilic attack (WNA) pathway .
- Isotopic labeling : Conduct H₂¹⁸O experiments with GC-MS to track oxygen source. For WNA mechanisms, >90% ¹⁸O incorporation into O₂ is expected .
- Control experiments : Exclude surface-bound catalysis by testing activity on inert electrodes (e.g., glassy carbon vs. FTO). Use mercury poisoning to detect nanoparticle formation .
Q. How should researchers design stability studies for metal complexes of this ligand under operational conditions?
- Protocol :
- Thermal stability : Perform TGA under N₂ (10°C/min) to assess decomposition temperatures. Compare with in situ IR spectroscopy to identify ligand dissociation events .
- Electrochemical stability : Run chronoamperometry at 1.2 V (vs. Ag/AgCl) for 24 hours. Monitor current decay and post-test analyze solution via ICP-MS for metal leaching .
- pH-dependent studies : Use UV-Vis to track ligand protonation states (pKa determination via titration) and correlate with catalytic activity in buffered solutions (pH 1–12) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
